molecular formula C4H12ClNS B2435401 N-methyl-2-(methylthio)ethanamine Hydrochloride CAS No. 98021-13-7

N-methyl-2-(methylthio)ethanamine Hydrochloride

Cat. No.: B2435401
CAS No.: 98021-13-7
M. Wt: 141.66
InChI Key: FCGVQPRADOCBMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(methylthio)ethanamine Hydrochloride involves the reaction of N-methyl-2-(methylthio)ethanamine with hydrochloric acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions . The product is then purified through recrystallization to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, and the compound is produced in bulk quantities. The industrial process also involves stringent quality control measures to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(methylthio)ethanamine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-(methylthio)ethanamine Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-methyl-2-(methylthio)ethanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-methyl-2-(methylthio)ethanamine Hydrochloride can be compared with other similar compounds, such as:

  • N-methyl-2-(methylthio)ethylamine Hydrochloride
  • 2-(Methylthio)ethanamine Hydrochloride
  • N-methyl-2-(methylsulfanyl)ethanamine Hydrochloride

These compounds share similar chemical structures and properties but may differ in their reactivity, stability, and specific applications. This compound is unique due to its specific molecular configuration and the presence of both methyl and methylthio groups, which contribute to its distinct chemical behavior and applications .

Biological Activity

N-methyl-2-(methylthio)ethanamine hydrochloride (CAS No. 98021-13-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of chemistry and agriculture. This article provides an overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C₄H₁₂ClNS
  • Molecular Weight : 141.66 g/mol
  • CAS Number : 98021-13-7

N-methyl-2-(methylthio)ethanamine features a methylthio group, which contributes to its unique reactivity and biological properties. The compound is typically encountered as a colorless to light brown crystalline powder, soluble in water.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to alterations in biochemical pathways relevant to both plant and animal systems.

Applications in Research and Industry

  • Agricultural Applications :
    • N-methyl-2-(methylthio)ethanamine has been studied for its insecticidal properties. Research indicates that it exhibits significant efficacy against various agricultural pests, making it a candidate for use in pest management strategies.
  • Synthetic Chemistry :
    • The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution, which are essential for developing new chemical entities.
  • Pharmaceutical Research :
    • Investigations into the therapeutic potential of N-methyl-2-(methylthio)ethanamine suggest it may have applications in drug development due to its interactions with biological systems .

Insecticidal Activity

A study highlighted that N-methyl-2-(methylthio)ethanamine demonstrates high insecticidal efficacy against pests such as aphids and beetles. This effectiveness is attributed to its ability to disrupt neurotransmitter pathways in insects, leading to paralysis and death.

Synthesis of Bioactive Compounds

Research has shown that N-methyl-2-(methylthio)ethanamine can be utilized in the synthesis of nitrogen-containing heterocycles, which are important in medicinal chemistry. For instance, it has been employed as a reactant in multi-component reactions leading to the formation of complex structures with potential therapeutic applications .

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Methylamine HydrochlorideCH₅ClNSimpler structure; used primarily as a reagent
Ethylamine HydrochlorideC₂H₅ClNLonger carbon chain; different biological activity
N-Methyl-2-(methylthio)ethanamineC₄H₁₂ClNSContains methylthio group; unique reactivity

N-methyl-2-(methylthio)ethanamine stands out due to its structural characteristics that enhance its biological activity compared to simpler amines.

Safety and Toxicological Data

While this compound shows promising biological activity, safety data indicate it may pose irritant effects upon exposure. Precautionary measures should be taken during handling, including the use of protective equipment .

Properties

IUPAC Name

N-methyl-2-methylsulfanylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS.ClH/c1-5-3-4-6-2;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGVQPRADOCBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCSC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98021-13-7
Record name methyl[2-(methylsulfanyl)ethyl]amine hydrochloride
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